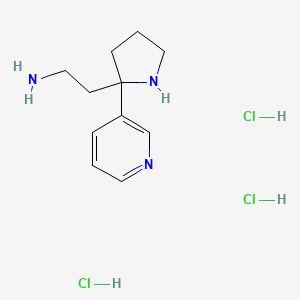

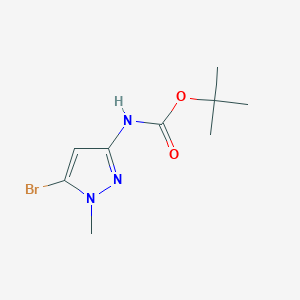

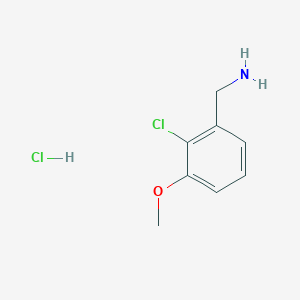

![molecular formula C16H15Cl2NO2 B1404055 Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate CAS No. 1212307-52-2](/img/structure/B1404055.png)

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

Descripción general

Descripción

Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate, also known as M-2A-3-4-DCPP, is an organic compound that is widely used in scientific research. M-2A-3-4-DCPP is a synthetic derivate of the amino acid phenylalanine and is used in a variety of research applications. M-2A-3-4-DCPP is a useful compound for research because of its ability to bind with proteins and other molecules, which makes it a powerful tool for studying the structure and function of proteins and other molecules.

Aplicaciones Científicas De Investigación

- Field : Applied Biochemistry and Biotechnology .

- Application : The compound is similar to intermediates used in the synthesis of chiral drugs . Chiral drugs make up about 57% of marketed drugs and about 99% of purified natural products .

- Method : Biocatalysis is used to convert synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities . This method is becoming increasingly important in the medicinal chemist’s toolbox .

- Results : Intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

- Field : Pharmaceutical Chemistry .

- Application : A similar compound, (S)-3-(3,4-dichlorophenyl)-5-ethoxy-5-oxopentanoic acid, is a key chiral intermediate for the production of antagonists of tachykinin receptors NK1 and NK2 .

- Method : The synthesis involves the use of CALB (Candida antarctica lipase B), a biocatalyst, in the production of the (S)-monoester .

- Results : The resulting antagonists of tachykinin receptors NK1 and NK2 are used in various therapeutic applications .

Biocatalysis in Drug Synthesis

Synthesis of Antagonists of Tachykinin Receptors

- Field : Organic Chemistry .

- Application : Indoles, which are similar to the compound you mentioned, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Method : The silica supported ionic liquid of [pmim]HSO4 SiO2 (silica supported 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate) was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .

- Results : This method allows for the synthesis of complex organic compounds with potential applications in various fields .

- Field : Pharmaceutical Sciences .

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Multicomponent Reactions in Organic Synthesis

Biological Potential of Indole Derivatives

- Field : Organic Chemistry .

- Application : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Method : The silica supported ionic liquid of [pmim]HSO4 SiO2 (silica supported 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate) was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .

- Results : This method allows for the synthesis of complex organic compounds with potential applications in various fields .

- Field : Pharmaceutical Sciences .

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : Researchers synthesized a variety of indole derivatives to screen different pharmacological activities .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application of Indoles in Multicomponent Reactions

Antiviral Activity of Indole Derivatives

Propiedades

IUPAC Name |

methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOYSZDYGRBYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-3-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

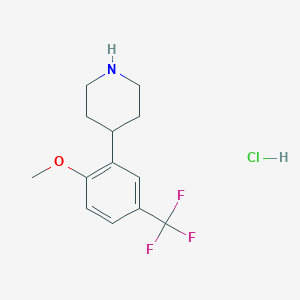

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)

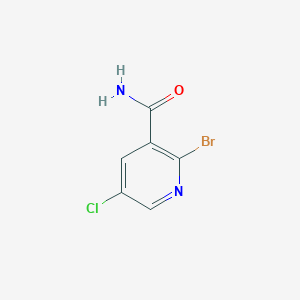

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)

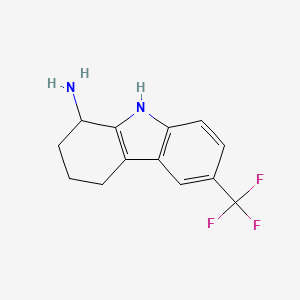

![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)

![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)